![molecular formula C16H15N5O3 B2712702 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide CAS No. 899996-10-2](/img/structure/B2712702.png)
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is a notable chemical compound due to its unique structure that integrates elements of pyrazolo[3,4-d]pyrimidine and tetrahydrofuran. This compound has generated interest in various fields, including synthetic chemistry and pharmacology, because of its potential biological activities and application versatility.
作用機序
Target of Action
The primary target of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell growth .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth. This is achieved through the induction of cell cycle arrest and apoptosis within the affected cells .
生化学分析
Biochemical Properties
The pyrazolo[3,4-d]pyrimidine derivatives, such as N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide, have been found to inhibit CDK2, a cyclin-dependent kinase that is essential in cellular processes and plays an important role in the development and progression of many diseases, including cancer . The compound interacts with CDK2, inhibiting its activity and thus affecting the phosphorylation of key components for cell proliferation .
Cellular Effects
This compound has been found to significantly inhibit the growth of various cell lines . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active site of CDK2, inhibiting its activity . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
準備方法
Synthetic Routes and Reaction Conditions
Step 1: : Synthesis begins with the preparation of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,5-dione through cyclization of the corresponding hydrazine with a suitable ketone.
Step 2: : The intermediate undergoes further reaction with tetrahydrofuran-2-carboxylic acid chloride under basic conditions to form the final product, N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide.
Industrial Production Methods
Industrial production scales up the aforementioned synthetic routes with optimized reaction conditions. Utilization of flow reactors for better control over reaction kinetics and yields is common. Additionally, solvent and reagent recycling protocols improve overall sustainability.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The pyrazolo[3,4-d]pyrimidine moiety can undergo oxidation, potentially forming N-oxides.
Reduction: : Catalytic hydrogenation can reduce specific double bonds in the pyrazolo[3,4-d]pyrimidine system.
Substitution: : Electrophilic aromatic substitution reactions can modify the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids in mild conditions.
Reduction: : Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Halogens (e.g., bromine, chlorine) in the presence of Lewis acids for halogenation.
Major Products Formed
Oxidation results in N-oxides of the pyrazolo[3,4-d]pyrimidine core.
Reduction leads to saturated derivatives of the initial structure.
Substitution introduces halogen or other functional groups on the phenyl ring.
科学的研究の応用
Chemistry
Catalysis: : The compound serves as a ligand in transition metal catalysis, enhancing selectivity and efficiency in organic transformations.
Biology
Enzyme Inhibition: : Exhibits inhibitory activity against specific enzymes, making it a candidate for drug development.
Medicine
Anti-cancer Research: : Potential anti-proliferative properties are being explored for cancer therapy.
Antiviral Research: : Investigated for its efficacy against certain viral pathogens.
Industry
Material Science: : Uses in the synthesis of advanced materials due to its stable and reactive functional groups.
類似化合物との比較
Similar Compounds
N-(4-oxo-2-phenyl-1H-pyrrolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide: : Contains a pyrrolo[3,4-d]pyrimidine core and similar substituents.
N-(4-oxo-1-phenyl-1H-imidazo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide: : Substitution with an imidazo[3,4-d]pyrimidine core.
Uniqueness
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide's uniqueness lies in its blend of a pyrazolo[3,4-d]pyrimidine scaffold with a tetrahydrofuran carboxamide group, which offers unique electronic and steric properties that may enhance its interaction with biological targets and catalytic sites.
特性
IUPAC Name |
N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-3,5-6,9-10,13H,4,7-8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYVTDCEYSVVAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
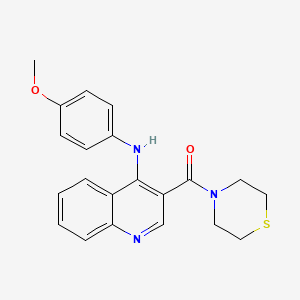
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methylbenzamide](/img/new.no-structure.jpg)
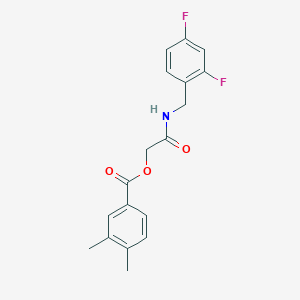
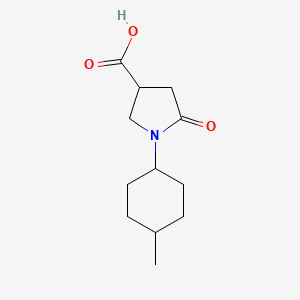
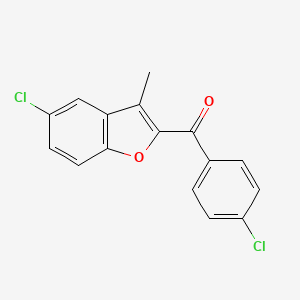
![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)
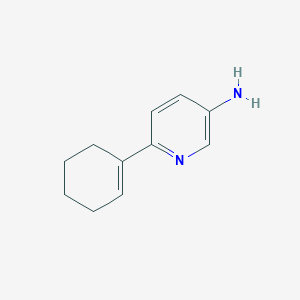
![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)
![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)
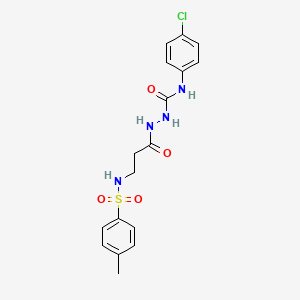
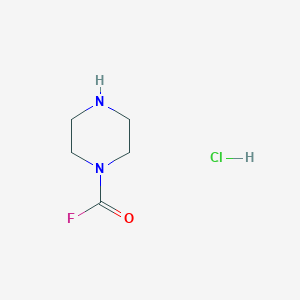
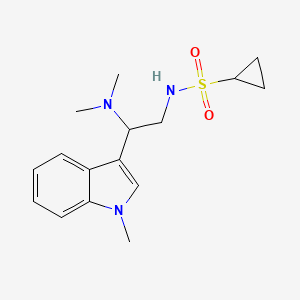
![N-[2-(4-chlorophenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}propanamide](/img/structure/B2712641.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-methylpyridin-3-yl)methanone](/img/structure/B2712642.png)
